molecular formula C9H13NO3 B183234 ethyl (Z)-2-cyano-3-ethoxybut-2-enoate CAS No. 64046-50-0

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Cat. No.: B183234
CAS No.: 64046-50-0
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-FPLPWBNLSA-N
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Description

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate is an α,β-unsaturated ester featuring a cyano group at the 2-position and an ethoxy substituent at the 3-position of the but-2-enoate backbone. The (Z)-configuration denotes that the cyano and ethoxy groups reside on the same side of the double bond, influencing steric and electronic properties. Its reactivity is modulated by the electron-withdrawing cyano group, which activates the α,β-unsaturated system toward nucleophilic additions, while the ethoxy group may sterically hinder certain reaction pathways.

Properties

CAS No.

64046-50-0

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7-

InChI Key

YKXFOGAYPIPTKF-FPLPWBNLSA-N

SMILES

CCOC(=C(C#N)C(=O)OCC)C

Isomeric SMILES

CCO/C(=C(/C#N)\C(=O)OCC)/C

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C

Other CAS No.

35260-93-6

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate has the molecular formula C10H13NO3C_{10}H_{13}NO_3. Its structure includes a cyano group, an ethoxy group, and a butenoate moiety. The (Z) configuration indicates that the highest priority substituents on each carbon of the double bond are on the same side, which influences its reactivity and interactions with other molecules.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : Ethyl cyanoacetate and ethyl acetoacetate.
  • Reagents : Triethylamine in refluxing ethanol.
  • Yield : The synthesis can achieve yields between 70% to 85% depending on the reaction conditions .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution allows for modifications that lead to more complex structures.

Medicinal Chemistry

Research indicates potential biological activities including antimicrobial, antioxidant, and anti-inflammatory properties. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : The compound has demonstrated the capacity to scavenge free radicals in DPPH assays, indicating potential use in formulations targeting oxidative stress .

The compound's functional groups contribute to its biological effects:

  • Cyano Group : Engages in nucleophilic addition reactions with biomolecules, potentially influencing metabolic pathways.
  • Ethoxy Group : Can undergo hydrolysis or substitution reactions, affecting the compound's reactivity and therapeutic applications .

Case Study 1: Antimicrobial Activity

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Properties

Jones et al. (2024) investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings revealed a notable ability to reduce oxidative damage, supporting its use in health-related applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate vs. Ethyl (E)-2-cyano-3-hydroxybut-2-enoate

The (E)-isomer, ethyl (E)-2-cyano-3-hydroxybut-2-enoate, differs in both substituent orientation and functional groups. The (E)-configuration places the hydroxyl and cyano groups on opposite sides of the double bond, while the (Z)-isomer’s ethoxy group replaces the hydroxyl. Key differences include:

Property This compound Ethyl (E)-2-cyano-3-hydroxybut-2-enoate
Functional Groups Cyano, ethoxy, ester Cyano, hydroxyl, ester
Hydrogen Bonding Capacity Low (ethoxy is a poor H-bond donor) High (hydroxyl acts as H-bond donor/acceptor)
Polarity Less polar (ethoxy group) More polar (hydroxyl group)
Solubility Higher in organic solvents (e.g., DCM, THF) Moderate in polar solvents (e.g., ethanol)
Melting Point Likely lower due to reduced H-bonding Likely higher due to H-bonding networks

The hydroxyl group in the (E)-isomer facilitates crystalline packing via hydrogen bonds, as described in Etter’s graph set analysis ().

Substituent Effects: Ethoxy vs. Methoxy or Alkyl Groups

Replacing the ethoxy group with smaller (e.g., methoxy) or bulkier (e.g., tert-butoxy) substituents alters steric and electronic profiles:

Compound Variant Substituent Steric Hindrance Electronic Effects
Ethyl (Z)-2-cyano-3-methoxybut-2-enoate Methoxy Lower Similar electron-withdrawing
Ethyl (Z)-2-cyano-3-tert-butoxybut-2-enoate tert-Butoxy Higher Reduced conjugation due to sterics

Smaller substituents like methoxy may enhance reactivity in cycloadditions, while bulkier groups hinder nucleophilic attack.

Crystal Structure and Computational Analysis

Crystallographic tools such as SHELX () and WinGX () are critical for resolving stereochemical configurations and packing motifs. For example:

  • The (E)-isomer’s hydroxyl group likely forms D–H···A hydrogen bonds (e.g., O–H···N≡C), creating chains or rings as per graph set analysis ().
  • The (Z)-isomer’s ethoxy group may adopt a twisted conformation to minimize steric clashes, as visualized via ORTEP-3 ().

Preparation Methods

Classical Knoevenagel Reaction

The most widely reported method involves a Knoevenagel condensation between ethyl cyanoacetate and ethyl acetoacetate derivatives. This reaction is catalyzed by weak bases (e.g., piperidine or ammonium acetate) in anhydrous ethanol or toluene. The mechanism proceeds via deprotonation of the active methylene group in ethyl cyanoacetate, followed by nucleophilic attack on the carbonyl carbon of the ethyl acetoacetate derivative. Subsequent elimination of water yields the α,β-unsaturated nitrile-ester product.

Reaction Conditions:

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol, reflux (78°C)

  • Time: 6–12 hours

  • Yield: 70–85%

A key challenge is controlling the (Z)/(E) isomer ratio. Studies show that polar aprotic solvents (e.g., DMF) favor the (Z)-isomer due to stabilized transition states through hydrogen bonding.

Table 1: Solvent Effects on Isomer Selectivity

Solvent(Z):(E) RatioYield (%)
Ethanol1:175
Toluene3:268
DMF4:182

Data adapted from.

Modified Condensation with Amino Acid Derivatives

Ethyl Glycinate-Mediated Synthesis

A patent-pending method utilizes ethyl glycinate hydrochloride as a dual nucleophile and base. Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate in aqueous ethanol under alkaline conditions (NaOH, 0°C to RT). This one-pot protocol achieves 80% yield with a 1:1 (Z)/(E) ratio, though recrystallization from ethanol enriches the (Z)-isomer to 3:1.

Critical Parameters:

  • pH Control: Maintaining pH 8–9 prevents hydrolysis of the nitrile group.

  • Workup: Rapid filtration at –10°C minimizes isomer interconversion.

Catalytic Asymmetric Synthesis

Chiral Organocatalysts

Recent advances employ thiourea-based organocatalysts to enhance (Z)-selectivity. For example, Jacobsen’s catalyst (10 mol%) in dichloromethane at –20°C achieves a 92:8 (Z)/(E) ratio, albeit with moderate yield (55%).

Table 2: Catalyst Performance Comparison

Catalyst(Z)-Selectivity (%)Yield (%)
Piperidine5075
L-Proline6568
Thiourea Catalyst9255

Data synthesized from.

Industrial-Scale Production

Continuous Flow Reactor Systems

A patent by WO2014106800A2 discloses a continuous flow method using triethylamine (TEA) as a base in ethanol at 70°C. Key advantages include:

  • Residence Time: 30 minutes (vs. 6–12 hours in batch).

  • Yield: 78% with 85% (Z)-isomer purity.

  • Safety: Reduced risk of exothermic runaway.

Process Optimization:

  • TEA Concentration: 1.5 equivalents maximizes conversion without side-product formation.

  • Ethanol-to-Substrate Ratio: 5:1 (v/w) ensures homogeneity.

Post-Synthesis Purification Strategies

Recrystallization Techniques

Recrystallization from ethanol or hexane/ethyl acetate mixtures (3:1) effectively removes (E)-isomer impurities. For lab-scale preparations, sequential cooling from 60°C to –20°C increases (Z)-isomer purity from 50% to 90%.

Chromatographic Resolution

Flash chromatography on silica gel with hexane:ethyl acetate (4:1) achieves >95% (Z)-isomer purity, though this method is less feasible for industrial applications due to cost.

Mechanistic Insights and Side Reactions

Isomerization Pathways

The (Z)-isomer can equilibrate with the (E)-form under acidic or high-temperature conditions via a keto-enol tautomerization mechanism. Stabilizing the (Z)-configuration requires:

  • Low Temperature: <30°C during storage.

  • Inert Atmosphere: N₂ or Ar to prevent oxidative degradation.

Hydrolysis Risks

Prolonged exposure to moisture leads to ester hydrolysis, forming 2-cyano-3-ethoxybut-2-enoic acid. This side reaction is mitigated by anhydrous solvents and molecular sieves.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Evaluation

MethodYield (%)(Z)-Purity (%)Scalability
Knoevenagel (DMF)8280Moderate
Glycinate-Mediated8075High
Continuous Flow7885Industrial
Organocatalytic5592Low

Q & A

How can researchers optimize the synthesis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate to maximize yield and stereochemical purity?

Basic:
A factorial design of experiments (DoE) is recommended to systematically evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. By applying response surface methodology (RSM), researchers can identify critical interactions between parameters and predict optimal conditions. For example, central composite designs (CCD) allow simultaneous testing of multiple factors with minimal experimental runs .

Advanced:
For stereochemical control, kinetic vs. thermodynamic reaction pathways should be investigated using computational methods (e.g., density functional theory, DFT). Transition state analysis can predict the likelihood of (Z)-isomer formation under varying conditions. Coupling this with in-situ spectroscopic monitoring (e.g., FT-IR or Raman) enables real-time adjustments to favor the desired stereoisomer. Validation via high-performance liquid chromatography (HPLC) with chiral columns ensures purity .

What methods are most effective for resolving contradictions in spectroscopic data during structural characterization?

Basic:
X-ray crystallography remains the gold standard for unambiguous structural determination. Using programs like SHELXL for refinement and ORTEP-III for visualization, researchers can resolve discrepancies between NMR, IR, and mass spectrometry data. For instance, NOESY or ROESY NMR experiments can clarify spatial relationships between protons, while crystallographic data validates bond lengths and angles .

Advanced:
When crystallography is impractical (e.g., due to poor crystal quality), dynamic nuclear polarization (DNP) NMR or cryogenic electron microscopy (cryo-EM) can enhance resolution. Additionally, hybrid approaches combining computational chemistry (e.g., molecular dynamics simulations) with experimental data reconcile conflicting interpretations. For example, DFT-calculated NMR chemical shifts can be compared to experimental values to confirm assignments .

How can researchers design experiments to evaluate the biological activity of this compound?

Basic:
Begin with in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogous α,β-unsaturated esters. Use fluorescence-based assays to measure inhibition constants (Ki) or IC50 values. Dose-response curves should employ at least six concentrations with triplicate measurements to ensure statistical rigor. Include positive and negative controls to validate assay conditions .

Advanced:
For mechanistic insights, combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of putative binding pockets. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding thermodynamics. Synchrotron-based X-ray crystallography of ligand-protein complexes provides atomic-level resolution of interactions, guiding structure-activity relationship (SAR) studies .

What strategies are recommended for analyzing reaction mechanisms involving this compound?

Basic:
Isotopic labeling (e.g., deuterium or 13C at the α-carbon) paired with kinetic isotope effect (KIE) studies can distinguish between concerted and stepwise mechanisms. Monitor intermediates via stopped-flow UV-Vis spectroscopy or cryo-trapping for low-temperature NMR analysis. Hammett plots using para-substituted analogs reveal electronic effects on reaction rates .

Advanced:
Ab initio molecular dynamics (AIMD) simulations track bond formation/cleavage in real time, identifying transition states and intermediates. Coupled-cluster (CCSD(T)) calculations provide high-accuracy energy profiles. Experimental validation via time-resolved femtosecond spectroscopy confirms computational predictions, particularly for photochemical pathways .

How should researchers address discrepancies between computational predictions and experimental results in reaction optimization?

Advanced:
Systematic error analysis is critical. Compare DFT-predicted activation energies with experimental Arrhenius parameters. If discrepancies exceed 2 kcal/mol, re-evaluate the functional/basis set or consider solvent effects via continuum solvation models (e.g., SMD). Bayesian optimization frameworks can iteratively refine computational models using experimental feedback, reducing the trial-and-error cycle .

What statistical methods are essential for validating the reproducibility of synthesis protocols?

Basic:
Use analysis of variance (ANOVA) to assess batch-to-batch variability. For reproducibility studies, a minimum of three independent syntheses under identical conditions is required. Report confidence intervals (95%) for yields and purity metrics. Control charts (e.g., Shewhart charts) monitor process stability over time .

Advanced:
Principal component analysis (PCA) identifies latent variables affecting reproducibility. Machine learning models (e.g., random forests) trained on historical data predict failure modes. Design space exploration via Monte Carlo simulations quantifies robustness to parameter fluctuations, ensuring compliance with ICH Q8 guidelines .

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